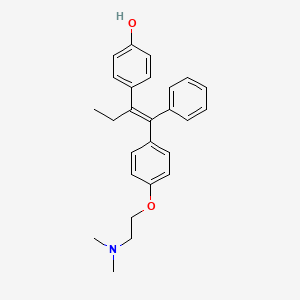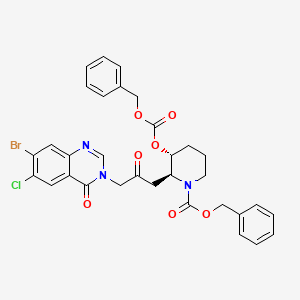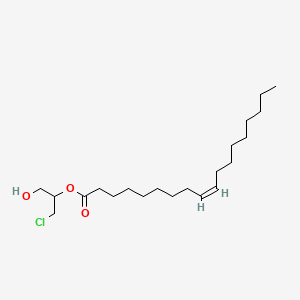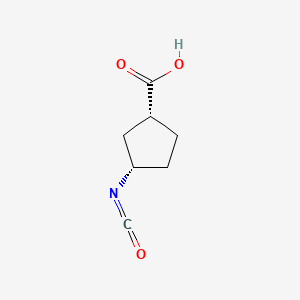
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves the incorporation of deuterium atoms into the parent compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide. The process typically includes:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium in the presence of deuterated solvents and catalysts.
Esterification: The formation of the ester bond between the o-Toluoyl group and the 5-hydroxy Omeprazole Sulfide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling accuracy .
Análisis De Reacciones Químicas
Types of Reactions
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfoxide group back to sulfide.
Substitution: Nucleophilic substitution reactions at the benzimidazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Aplicaciones Científicas De Investigación
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is widely used in:
Mecanismo De Acción
The compound exerts its effects through:
Comparación Con Compuestos Similares
Similar Compounds
o-Toluoyl-5-hydroxy Omeprazole Sulfide: The non-deuterated parent compound.
Omeprazole: A widely used proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar structure
Uniqueness
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications compared to its non-deuterated counterparts .
Propiedades
Número CAS |
1276635-87-0 |
|---|---|
Fórmula molecular |
C25H25N3O4S |
Peso molecular |
466.57 |
Nombre IUPAC |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
Clave InChI |
LQJIZEQSBXNIDM-HPRDVNIFSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Sinónimos |
2-Methyl-benzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]_x000B_-5-methyl-3-pyridinyl]methyl Ester-d3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)




![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)




